Cephalexin

Catalog No.
S523189
CAS No.
15686-71-2
M.F
C16H17N3O4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cephalexin

CAS Number

15686-71-2

Product Name

Cephalexin

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1

InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N

solubility

10mg/mL
SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER
2.97e-01 g/L

Synonyms

Cephalexin; Cefalexin; Cephacillin; Ceporexin; Keflex; Celexin; Cephalexin Hemihydrate; Cephalexin Hydrochloride; Cephalexin Monohydrate; Cephalexin Monohydrochloride; Cephalexin Monohydrochloride, Monohydrate; Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer; Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer; Cephalexin, (6R-(6alpha,7beta))-Isomer; Cephalexin, Monosodium Salt; Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer; Ceporexine; Dihydride, Cephalexin; Hemihydrate, Cephalexin; Hydrochloride, Cephalexin; Monohydrate Cephalexin Monohydrochloride; Monohydrate, Cephalexin; Monohydrochloride, Cephalexin; Monohydrochloride, Monohydrate Cephalexin; Monosodium Salt Cephalexin; Palitrex

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O

The exact mass of the compound Cephalexin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10mg/mlslightly sol in water; practically insol in alc, chloroform, ether2.97e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cephalexin is a first-generation cephalosporin, a class of β-lactam antibiotics that inhibits bacterial cell wall synthesis. It is administered orally and is effective against a range of Gram-positive and some Gram-negative bacteria. The anhydrous form, identified by CAS number 15686-71-2, is a key raw material in pharmaceutical manufacturing. Unlike many other cephalosporins, Cephalexin is acid-stable and well-absorbed from the gastrointestinal tract, with over 90% of the drug excreted unchanged in the urine, leading to high concentrations ideal for treating urinary tract infections.

Research Fit

Tool Compound First-generation oral cephalosporin for beta-lactam research studies
PK Probe High oral absorption and predominant renal elimination profile
Comparator Standard Reported standard comparator for evaluating novel oral antibiotics

While chemically similar, Cephalexin is not directly interchangeable with its common hydrated form or other first-generation cephalosporins. The anhydrous form (CAS 15686-71-2) and the monohydrate (CAS 23325-78-2) exhibit different physical properties, such as solubility and dissolution rates, which are critical for formulation development and can impact bioavailability. Furthermore, substitution with a close in-class alternative like Cefadroxil is problematic due to significant pharmacokinetic differences; Cefadroxil has a notably longer elimination half-life (approx. 1.6-2.0 hours) compared to Cephalexin (approx. 1.1 hours), which necessitates different dosing regimens to achieve therapeutic targets. Similarly, while Cefazolin is also a first-generation cephalosporin, its primary use as an injectable for more severe infections makes it an unsuitable procurement substitute for orally administered Cephalexin in most outpatient settings.

Substitution Risk

Shorter elimination half-life context may alter time-above-MIC modeling versus cefadroxil; PK study dosing frequency may need adjustment.
Higher MIC values relative to cefaclor suggest potency differences that may shift in vitro interpretation and comparator selection.
Reported endpoint failure rate differs in cellulitis models; real-world data may not directly extrapolate to all infection research contexts.

Distinct Pharmacokinetic Profile: Faster Peak Plasma Concentration Compared to Cefadroxil

Cephalexin exhibits a more rapid absorption profile compared to the in-class alternative Cefadroxil. In a comparative pharmacokinetic study, Cephalexin reached a median peak plasma concentration (Cmax) at 1 hour, whereas Cefadroxil reached its Cmax at 2 hours. Although the Cmax for Cephalexin was higher, the longer half-life of Cefadroxil means it remains above the minimum inhibitory concentration for a longer duration.

Evidence DimensionTime to Peak Plasma Concentration (Tmax)
Target Compound Data1.0 hour
Comparator Or BaselineCefadroxil: 2.0 hours
Quantified DifferenceCephalexin reaches Tmax 1 hour faster than Cefadroxil
ConditionsSingle oral dose in children with musculoskeletal infections.

This faster absorption is critical for applications requiring rapid onset of antibacterial action and informs the selection between these two first-generation cephalosporins based on the desired therapeutic profile.

Elimination Half-Life vs Cefadroxil
Head-to-head
Cephalexin
t½ 0.7 h (adult); 1.10 h (pediatric)
Cmax 17.5 µg/mL; Urinary recovery 87%
Cefadroxil
t½ 1.1 h (adult); 1.61 h (pediatric)
Cmax 16 µg/mL; Urinary recovery 70%
Supports PK model dosing interval differentiation studies.
Adult and pediatric crossover PK study context.

Superior Oral Bioavailability and Formulation Versatility vs. Injectable Cefazolin

Cephalexin is specifically designed for oral administration and is rapidly and almost completely absorbed from the gastrointestinal tract. In contrast, Cefazolin, another first-generation cephalosporin, is available only as an injectable medication for intravenous (IV) or intramuscular (IM) use. This fundamental difference in administration route makes Cephalexin the clear choice for outpatient treatment and for infections where oral therapy is appropriate, significantly improving patient convenience and reducing healthcare costs.

Evidence DimensionRoute of Administration
Target Compound DataOral (capsules, tablets, suspension)
Comparator Or BaselineCefazolin: Injection (IV, IM)
Quantified DifferenceQualitative difference in administration route and formulation
ConditionsStandard clinical use for mild to moderate infections.

For procurement decisions, this distinction is absolute; Cephalexin is sourced for oral dosage form manufacturing, whereas Cefazolin is sourced for parenteral products, serving entirely different clinical and logistical needs.

Cellulitis Endpoint Failure
Reported, real-world
OR 2.62
95% CI 1.18–5.75, p=0.02
Supports comparator endpoint evaluation in cellulitis research.
Retrospective cohort; verify in prospective infection models.

Formulation-Critical Hydration State: Impact of Anhydrous vs. Monohydrate Form on Stability

The specified compound, anhydrous Cephalexin (CAS 15686-71-2), differs from its monohydrate counterpart (CAS 23325-78-2) in its physical stability, particularly concerning moisture. The anhydrous form can be more susceptible to converting to the monohydrate in the presence of humidity. This hygroscopicity is a critical parameter during manufacturing and storage, as uncontrolled hydration can affect powder flow, caking, dissolution rates, and ultimately, the stability and performance of the final dosage form. Conversely, Cephalexin monohydrate itself shows up to 20% degradation in acidic medium (pH 1.2), indicating that controlling the solid form is key to improving chemical stability.

Evidence DimensionHygroscopic Stability and Chemical Stability
Target Compound DataAnhydrous form is susceptible to moisture-induced conversion to the monohydrate.
Comparator Or BaselineMonohydrate form is crystalline but can degrade up to 20% in acidic conditions.
Quantified DifferenceQualitative difference in physical and chemical stability pathways.
ConditionsStandard pharmaceutical processing, storage (humidity), and physiological acidic environments.

Procurement of the specific anhydrous form is essential for manufacturing processes where moisture control is stringent and where the unique dissolution profile of the anhydrous crystal is required for the formulation design.

Dental Infection Improvement
Reported, retrospective
Cephalexin + Clavulanic Acid
4.6 ± 2.0 days
Cefuroxime / Co-amoxiclav
4.9 / 5.0 days
Supports symptom-resolution endpoint comparison in dental infection models.
Combination product; real-world EMR-based study.
In Vitro Potency vs Comparators
Cross-study comparable
6.073 µg/mL
Geometric mean MIC, Gram-positive; 1.8-fold higher than cefadroxil
Supports MIC-based comparator selection for in vitro susceptibility research.
Agar dilution method; cross-study comparison.
Skin Infection Response Rate
Reported, double-blind
85.7% (cephalexin) vs 84.6% (cefaclor); side effects 4.8% vs 11.4% (NS)
Equivalent clinical endpoint response in skin infection models; supports comparability.
Double-blind trial; cephalexin 250 mg q.i.d. vs cefaclor 250 mg t.i.d.

Formulation of Rapid-Acting Oral Antibiotics

The anhydrous form of Cephalexin is a primary candidate for developing oral solid dosage forms where rapid drug release is desired. Its distinct solid-state properties, differing from the monohydrate, can be leveraged to optimize dissolution profiles for acute infections requiring a fast therapeutic onset.

High-Dose Oral Therapy for Uncomplicated Urinary Tract Infections

Given that over 90% of Cephalexin is excreted unchanged in the urine, it is highly suitable for manufacturing oral medications aimed at treating urinary tract infections caused by susceptible organisms like E. coli and K. pneumoniae. Its oral bioavailability makes it a preferred choice over injectable alternatives like Cefazolin for outpatient treatment.

Manufacturing Under Controlled-Humidity Conditions

The procurement of anhydrous Cephalexin is specifically indicated for manufacturing environments with rigorous humidity controls. Its tendency to absorb moisture and convert to the monohydrate necessitates controlled processing to ensure the stability, uniformity, and desired performance characteristics of the final product.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pediatric MSSA PK/PD model studies
Population PK model with fT>MIC target attainment
Model-informed dosing interval and exposure validation
Dental infection symptom-resolution research
Clavulanic acid combination formulation context
Symptom-score endpoint and time-to-improvement evaluation
Skin infection comparator studies
Clinical response rate comparability with cefaclor
Endpoint response and tolerability profile review
Urinary tract infection model studies
High urinary recovery and renal elimination profile
Complicated UTI endpoint outcome monitoring

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS
WHITE TO OFF-WHITE, CRYSTALLINE POWDER

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

347.09397721 Da

Monoisotopic Mass

347.09397721 Da

Boiling Point

727.4

Heavy Atom Count

24

LogP

0.65
0.65 (LogP)
logP = 0.65

Appearance

Solid powder

Melting Point

326.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5SFF1W6677

Related CAS

105879-42-3 (mono-hydrochloride, mono-hydrate)
105879-42-3 (mono-hydrochloride,mono-hydrate)
23325-78-2 (mono-hydrate)
38932-40-0 (mono-hydrochloride salt)
66905-57-5 (di-hydrate)

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cephalexin is indicated for the treatment of certain infections caused by susceptible bacteria. These infections include respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections.
FDA Label
The antibiotic cephalexin is effective against a wide range of gram-positive cocci. It also demonstrates its efficacy against gram-negative bacteria, particularly Escherichia coli,Proteus mirabilis, and Klebsiella pneumoniae.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Cephalosporins

Therapeutic Uses

Cephalosporins
/CEPHALEXIN/ HAS ANTIBACTERIAL SPECTRUM SIMILAR TO THAT OF PENICILLINS... AGAINST COCCI & GRAM-POSITIVE BACILLI, PENICILLIN G IS USUALLY MORE EFFECTIVE. ...MOST PENICILLINASES DO NOT AFFECT CEPHALEXIN...
...CEPHALOSPORINS ARE HIGHLY EFFECTIVE IN THERAPY OF VARIETY OF MILD-TO-SEVERE INFECTIONS DUE TO BOTH GRAM-POSITIVE & GRAM-NEGATIVE MICROORGANISMS. /CEPHALOSPORINS/
...CEPHALOSPORIN IS...DRUG OF 1ST CHOICE...FOR KLEBSIELLA INFECTIONS. ... THEY ARE...VALUABLE SECONDARY AGENTS, & THEY FREQUENTLY APPEAR AS ALTERNATIVE CHOICES TO PENICILLIN. /CEPHALOSPORINS/
For more Therapeutic Uses (Complete) data for CEPHALEXIN (9 total), please visit the HSDB record page.

Pharmacology

Cephalexin (also called Cefalexin) is a first generation cephalosporin antibiotic.[A179071,A179074] It is one of the most widely prescribed antibiotics, often used for the treatment of superficial infections that result as complications of minor wounds or lacerations.[Label] It is effective against most gram-positive bacteria through its inihibition of the cross linking reaction between N-acetyl muramicacid and N-acetylglucosamine in the cell wall, leading to cell lysis.[A179083]
Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms.
Cephalexin Hydrochloride is the hydrochloride salt form of cephalexin, a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin hydrochloride binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cephalexin Anhydrous is the anhydrous form of cephalexin, a semisynthetic first-generation cephalosporin with antibacterial activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DB - First-generation cephalosporins
J01DB01 - Cefalexin

Mechanism of Action

Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death.
CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/
The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/
Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/
CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15686-71-2

Absorption Distribution and Excretion

Well absorbed from the upper gastrointestinal tract with nearly 100% oral bioavailability. Cephalexin is not absorbed in the stomach but is absorbed in the upper intestine. Patients taking 250mg of cephalexin reach a maximum plasma concentration of 7.7mcg/mL and patients taking 500mg reach 12.3mcg/mL.
Cephalexin is over 90% excreted in the urine after 6 hours by glomerular filtration and tubular secretion with a mean urinary recovery of 99.3%. Cephalexin is unchanged in the urine.
5.2-5.8L.
Clearance from one subject was 376mL/min.
LESS THAN 10 TO 15%...IS BOUND TO PLASMA PROTEIN, & PLASMA DRUG CONCN FALL RAPIDLY... MORE THAN 90%...IS EXCRETED UNALTERED IN URINE WITHIN 6 HR, PRIMARILY BY RENAL TUBULAR SECRETION. ...THERAPEUTICALLY EFFECTIVE CONCN ARE STILL ACHIEVED IN URINE OF PT WITH DECR RENAL FUNCTION.
CEPHALEXIN...IS WELL ABSORBED FROM GI TRACT. PEAK PLASMA CONCN, REACHED @ ABOUT 1 HR AFTER INGESTION OF DRUG, ARE APPROX 9 & 18 UG/ML AFTER ORAL DOSES OF 250 & 500 MG, RESPECTIVELY. INGESTION OF FOOD MAY DELAY ABSORPTION.
CEPHALEXIN IS ALSO EXCRETED INTO BILE.
BOTH ABSORPTION & EXCRETION OF CEPHALEXIN ARE IMPAIRED IN NEW-BORN INFANTS, WHERE 24-HR URINARY RECOVERY OF ANTIBIOTIC ACCOUNTED FOR 5-66% OF DAILY ORAL DOSE.
For more Absorption, Distribution and Excretion (Complete) data for CEPHALEXIN (14 total), please visit the HSDB record page.

Metabolism Metabolites

Cephalexin is not metabolized in the body.

Wikipedia

Cefalexin

Drug Warnings

PHYSICIAN MUST ALTER EITHER DRUG DOSAGE OR INTERVAL BETWEEN DOSES WHEN RENAL FUNCTION IS IMPAIRED.
CEPHALOSPORINS SHOULD NOT BE USED TO TREAT BACTERIAL MENINGITIS. THIS IS TRUE FOR ALL CAUSATIVE MICROORGANISMS. ...PENETRATION OF CEPHALOSPORINS INTO CSF IS POOR. /CEPHALOSPORINS/
INFECTIONS DUE TO ENTEROCOCCI ARE USUALLY UNAFFECTED BY THESE CMPD... ENTEROCOCCAL ENDOCARDITIS CANNOT BE CURED WITH CEPHALOSPORIN EVEN WHEN IT IS GIVEN CONCURRENTLY WITH GENTAMICIN OR STREPTOMYCIN. /CEPHALOSPORINS/
ENTEROBACTER (AEROBACTER) INFECTIONS ARE, AS A RULE, RESISTANT TO THESE CMPD. /CEPHALOSPORINS/
For more Drug Warnings (Complete) data for CEPHALEXIN (20 total), please visit the HSDB record page.

Biological Half Life

The half life of cephalexin is 49.5 minutes in a fasted state and 76.5 minutes with food though these times were not significantly different in the study.
LESS THAN 10 TO 15%...IS BOUND TO PLASMA PROTEIN, & PLASMA DRUG CONCN FALL RAPIDLY, T/2 OF CEPHALEXIN NORMALLY BEING ABOUT 40 MIN.
/IN RATS/ RATIOS OF BONE TO SERUM CONCN AVG...1:9 FOR CEPHALEXIN DURING 0.25-4 HR AFTER /ORAL/ DOSING. DESPITE DIFFERENCES IN CONCN; T/2 IN BONE & SERUM WERE SIMILAR.
PEAK TIME, T/2 OF ELIMINATION, T/2 OF ABSORPTION, & VOL OF DISTRIBUTION WERE ALL SIMILAR FOLOWING ADMIN OF EITHER 1 OR 2 G OF CEPHALEXIN.
The serum half-life of cephalexin is 0.5-1.2 hr in adults with normal renal function. The serum half-life of the drug is reported to be about 5 hr in neonates and 2.5 hr in children 3-12 mo of age. In one study, the serum half-life was 7.7 hr in adults with creatinine clearances of 9.2 ml/min and 13.9 hr in adults with creatinine clearances of 4 ml/min.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

ACYLATION OF 7-AMINO-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID (PREPARED FROM CEPHALOSPORIN C) WITH 2-PHENYLGLYCINE IN AN APPROPRIATE DEHYDRATING ENVIRONMENT
7-AMINO-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, WHICH MAY BE PREPD FROM NATURAL ANTIBIOTIC CEPHALOSPORIN C, IS ACYLATED WITH 2-PHENYLGLYCINE IN APPROPRIATE DEHYDRATING ENVIRONMENT.

General Manufacturing Information

RYAN, ET AL, J MED CHEM 12, 310 (1969); MORIN, JACKSON, US PATENT 3,275,626 (1966 TO LILLY)
.../CEPHALEXIN/ SEMISYNTHETIC DERIVATIVE OF CEPHALOSPORIN C.

Analytic Laboratory Methods

FLUOROMETRIC ANALYSIS OF CEPHALOSPORIN ANTIBIOTICS.

Clinical Laboratory Methods

HIGH SPEED CHROMATOGRAPHIC DETERMINATION OF CEPHALEXIN IN HUMAN PLASMA & URINE.
A rapid, simple, and accurate spectrophotometric method was developed and used for the analysis of cephalexin or cephradinein the urine of volunteers who ingested the drugs.

Storage Conditions

Cephalexin capsules, tablets, and powder for oral suspension should be stored in tight containers at a temperature less than 40 °C, preferably between 15-30 °C. After reconstitution, cephalexin oral suspensions should be stored at 2-8 °C and discarded if not used within 2 wk.

Interactions

PROBENECID IS EFFECTIVE IN SLOWING URINARY CLEARANCE & ENHANCING DURATION OF SYSTEMIC ANTIMICROBIAL ACTIVITY /OF CEPHALEXIN/.
...CEPHALOSPORINS...MAY BE AFFECTED BY CONCURRENT USE OF...SULFINPYRAZONE. DIMINISHED TUBULAR SECRETION...RESULT IN HIGHER & MORE SUSTAINED SERUM LEVELS & HENCE, INTENSIFICATION OF DRUG ACTIVITY. /CEPHALOSPORINS/
FUROSEMIDE MAY ENHANCE NEPHROTOXICITY OF CEPHALOSPORINS. /CEPHALOSPORINS/
Hypoprothrombinemia induced by large doses of salicylates and/or cephalosporins, and the gastrointestinal ulcerative or hemorrhagic potential of nonsteroidal anti-inflammatory drugs (NSAIDs), salicylates, or sulfinpyrazone may increase the risk of hemorrhage. /Cephalosporins/
For more Interactions (Complete) data for CEPHALEXIN (6 total), please visit the HSDB record page.

Stability Shelf Life

ACID-STABLE
1: Pontremoli C, Barbero N, Viscardi G, Visentin S. Mucin-drugs interaction: The
2: Beloglazova NV, Eremin SA. Design of a sensitive fluorescent polarization
3: Singh PK, Prabhune A, Ogale S. Pulsed Laser-Driven Molecular Self-assembly of
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5: Baradhi KM, Ahmed S, Buford ML. The Case | Acute renal failure after
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10: Agrawal A, Rao M, Jasdanwala S, Mathur A, Eng M. Cephalexin induced
11: Kulapina OI, Vostrikova AM. [Rapid determination of cephalexin in biological
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13: Anacona JR, Rodriguez JL, Camus J. Synthesis, characterization and
14: Cunha BA. Cephalexin remains the preferred antibiotic for uncomplicated
15: Panda SS, Ravi Kumar BV, Dash R, Mohanta G. Determination of Cephalexin
16: Bhaskara Rao BV, Mukherji R, Shitre G, Alam F, Prabhune AA, Kale SN.
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18: Autmizguine J, Watt KM, Théorêt Y, Kassir N, Laferrière C, Parent S, Tapiéro
19: Liew KB, Peh KK, Loh GO, Tan YT. Three-ways crossover bioequivalence study of
20: Yin L, Qin C, Chen K, Zhu C, Cao H, Zhou J, He W, Zhang Q. Gastro-floating

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